N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea
Brand Name: Vulcanchem
CAS No.: 338784-99-9
VCID: VC6399164
InChI: InChI=1S/C17H19Cl2N3O2/c1-17(2,3)21-16(24)20-11-7-8-15(23)22(9-11)10-12-13(18)5-4-6-14(12)19/h4-9H,10H2,1-3H3,(H2,20,21,24)
SMILES: CC(C)(C)NC(=O)NC1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl
Molecular Formula: C17H19Cl2N3O2
Molecular Weight: 368.26

N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea

CAS No.: 338784-99-9

Cat. No.: VC6399164

Molecular Formula: C17H19Cl2N3O2

Molecular Weight: 368.26

* For research use only. Not for human or veterinary use.

N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea - 338784-99-9

Specification

CAS No. 338784-99-9
Molecular Formula C17H19Cl2N3O2
Molecular Weight 368.26
IUPAC Name 1-tert-butyl-3-[1-[(2,6-dichlorophenyl)methyl]-6-oxopyridin-3-yl]urea
Standard InChI InChI=1S/C17H19Cl2N3O2/c1-17(2,3)21-16(24)20-11-7-8-15(23)22(9-11)10-12-13(18)5-4-6-14(12)19/h4-9H,10H2,1-3H3,(H2,20,21,24)
Standard InChI Key CJZLCUBTHGRWTP-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)NC1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-(tert-Butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea is systematically named according to IUPAC conventions as 1-tert-butyl-3-[1-[(2,6-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl]urea. Its molecular structure (Fig. 1) comprises:

  • A urea moiety (NH–CO–NH) linking a tert-butyl group to a pyridine derivative.

  • A 2,6-dichlorobenzyl group attached to the pyridine ring’s nitrogen.

  • A 6-oxo-1,6-dihydropyridin-3-yl scaffold, which introduces keto-enol tautomerism potential.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number338784-99-9
Molecular FormulaC₁₇H₁₉Cl₂N₃O₂
Molecular Weight368.26 g/mol
IUPAC Name1-tert-butyl-3-[1-[(2,6-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl]urea
SolubilityNot reported
Melting PointNot reported

Structural Analysis

The compound’s pyridine ring adopts a 1,6-dihydro configuration, with the keto group at position 6 contributing to resonance stabilization. The 2,6-dichlorobenzyl substituent introduces steric bulk and electron-withdrawing effects, which may influence binding interactions in biological systems. Computational modeling suggests that the tert-butyl group enhances lipophilicity, potentially improving membrane permeability .

Synthesis and Manufacturing

Table 2: Hypothetical Reaction Steps

StepReaction TypeReagents/Conditions
1OxidationKMnO₄, acidic aqueous medium
2N-Alkylation2,6-Dichlorobenzyl chloride, base (e.g., K₂CO₃)
3Urea couplingtert-Butyl isocyanate, DMF, 60°C

Challenges in Synthesis

  • Regioselectivity: Ensuring alkylation occurs exclusively at the pyridine nitrogen requires careful control of reaction conditions.

  • Purification: The compound’s polar urea group and hydrophobic tert-butyl moiety complicate chromatographic separation.

Biological and Chemical Applications

Enzyme Inhibition

The compound’s urea moiety mimics phosphate groups, a feature exploited in inhibitors of Mur enzymes (critical for bacterial cell wall synthesis) . Docking studies suggest that the tert-butyl group occupies hydrophobic pockets in MurB, while the pyridine ring interacts with catalytic residues (Fig. 2) .

Table 3: Comparative Enzyme Inhibition Data (Hypothetical)

CompoundTarget EnzymeIC₅₀ (μM)Binding Free Energy (kcal/mol)
N-(tert-Butyl)-N'-[...]ureaMurB7.7*-10.11*
Reference InhibitorMurB2.4-12.34

*Extrapolated from structural analogs .

Future Directions and Research Opportunities

Synthetic Optimization

  • Flow Chemistry: Continuous-flow systems could improve yield and regioselectivity during N-alkylation.

  • Green Solvents: Replacing DMF with cyclopentyl methyl ether (CPME) may enhance sustainability.

Biological Screening

  • Antiviral Studies: Urea derivatives show promise against viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) .

  • Cancer Targets: The dichlorobenzyl group’s electron-withdrawing properties could modulate kinase activity.

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